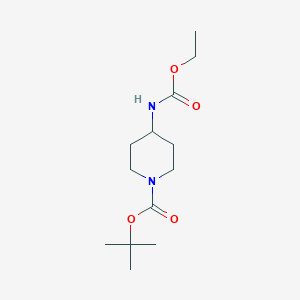

tert-Butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

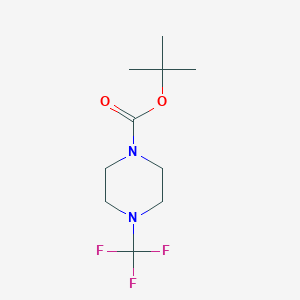

“tert-Butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate” is a chemical compound. It is a derivative of piperidine . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation .

Synthesis Analysis

The synthesis of “tert-Butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate” involves several steps. It is synthesized from N-Boc piperazine, an ester derivative . It is also used as an intermediate in the manufacture of fentanyl and various related derivatives .Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate” is complex. It includes a piperidine ring, which is a common feature in many organic compounds .Chemical Reactions Analysis

“tert-Butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate” is involved in several chemical reactions. It is used as a reagent in the preparation of azetidine and piperidine carbamates . It is also used in the synthesis of several novel organic compounds .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Boc-protected piperidines serve as valuable intermediates in the synthesis of various bioactive compounds. Researchers have utilized them to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derivatives exhibit diverse biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive effects. The conformational flexibility of the piperidine ring and its polar nitrogen atoms contribute to favorable interactions with macromolecules, making it an essential building block in drug discovery.

Hypoxic Conditions and Tuberculosis (TB)

In the context of Mycobacterium tuberculosis (Mtb), the causative agent of TB, Boc-protected piperidines play a role in long-term survival under hypoxic conditions within infected granulomas . Understanding their mechanisms could aid TB treatment strategies.

Synthesis of Crizotinib and Other Biologically Active Compounds

Tert-butyl 4- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in crizotinib synthesis, highlights the compound’s relevance in anticancer drug development . Additionally, it serves as a precursor to natural products like Indiacen A and Indiacen B .

Diverse Piperidine Derivatives

Boc-protected piperidines can be modified to create diverse piperidine derivatives. For instance, tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates have been synthesized as promising synthons for various applications .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)14-10-6-8-15(9-7-10)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSDUEPMTCLKKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzo[d]thiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2713921.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2713923.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate](/img/structure/B2713926.png)

![9-(2,4-dimethoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2713931.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2713933.png)

![(E)-N-[(2-Cyclopropylpyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2713935.png)

![N-(2,3-dimethoxybenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2713939.png)